1-Methyl-2-nitro-5-styryl-imidazole

Catalog No.
S16091551
CAS No.
40361-82-8
M.F
C12H11N3O2
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-nitro-5-styryl-imidazole

CAS Number

40361-82-8

Product Name

1-Methyl-2-nitro-5-styryl-imidazole

IUPAC Name

1-methyl-2-nitro-5-[(E)-2-phenylethenyl]imidazole

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c1-14-11(9-13-12(14)15(16)17)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+

InChI Key

WUKJZHIPZPZBLS-BQYQJAHWSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C=CC2=CC=CC=C2

Isomeric SMILES

CN1C(=CN=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2

1-Methyl-2-nitro-5-styryl-imidazole is a synthetic organic compound characterized by the molecular formula C12H11N3O2C_{12}H_{11}N_{3}O_{2}. It features a nitro group (-NO₂) and a styryl group (vinyl phenyl) attached to an imidazole ring. This compound belongs to the class of nitroimidazoles, which are known for their diverse biological activities, particularly in medicinal chemistry.

The structure of 1-methyl-2-nitro-5-styryl-imidazole includes:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Nitro Group: Positioned at the 2-position of the imidazole ring, contributing to its reactivity.
  • Styryl Group: A vinyl phenyl group at the 5-position, which can influence its electronic properties and biological interactions.

Typical of nitroimidazoles. These may include:

  • Reduction Reactions: Nitro groups can be reduced to amines under anaerobic conditions, which is exploited in the activation of certain prodrugs.
  • Substitution Reactions: The presence of the styryl group allows for electrophilic aromatic substitution reactions, which can modify the compound's structure for enhanced activity or selectivity.
  • Condensation Reactions: The imidazole ring can participate in condensation with aldehydes or ketones, leading to new derivatives.

Nitroimidazoles, including 1-methyl-2-nitro-5-styryl-imidazole, exhibit significant biological activities. They are primarily known for their:

  • Antimicrobial Properties: Effective against a range of bacteria and protozoa due to their ability to generate reactive intermediates upon reduction.
  • Antiparasitic Activity: Particularly against parasites like Trypanosoma cruzi, which causes Chagas disease. The nitro group plays a crucial role in bioactivation by specific enzymes in these organisms .
  • Potential Antitumor Activity: Some studies suggest that nitroimidazoles may have cytotoxic effects on cancer cells, possibly through mechanisms involving oxidative stress and DNA damage.

Several methods have been documented for synthesizing 1-methyl-2-nitro-5-styryl-imidazole:

  • Nitration of Imidazole Derivatives: Starting from 1-methylimidazole, nitration can be performed using nitrating agents like nitric acid.
  • Stilbene Formation: The styryl group can be introduced via a Wittig reaction or similar coupling reactions between appropriate aldehydes and phosphonium salts.
  • One-Pot Reactions: Recent advancements have led to more efficient one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving yield and reducing waste .

1-Methyl-2-nitro-5-styryl-imidazole has several applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial and antiparasitic agents.
  • Chemical Probes: Utilized in biochemical research to study enzyme mechanisms and cellular processes involving reactive oxygen species.
  • Material Science: Potentially used in the development of functional materials due to its unique electronic properties derived from the imidazole and styryl groups.

Interaction studies have shown that 1-methyl-2-nitro-5-styryl-imidazole interacts with various biological targets:

  • Enzymatic Activation: The compound is bioactivated by nitroreductase enzymes found in certain bacteria and parasites, leading to the generation of reactive intermediates that disrupt cellular functions .
  • Binding Affinity Studies: Investigations into its binding affinities with DNA and proteins have indicated potential mechanisms for its biological activity, including intercalation or groove binding.

Several compounds share structural similarities with 1-methyl-2-nitro-5-styryl-imidazole. Here are some notable examples:

Compound NameStructure CharacteristicsBiological Activity
1-Methyl-2-nitroimidazoleNitro group at position 2; methyl at position 1Antimicrobial, antiparasitic
2-NitroimidazoleSimilar imidazole core; no styryl groupAntimicrobial
MetronidazoleNitroimidazole with a hydroxymethyl side chainAntiprotozoal, antibacterial
TinidazoleSimilar to metronidazole but with a longer side chainAntiprotozoal

Uniqueness of 1-Methyl-2-Nitro-5-Styryl-Imidazole

The unique combination of the styryl group and the nitroimidazole framework distinguishes 1-methyl-2-nitro-5-styryl-imidazole from other compounds. This structural feature may enhance its lipophilicity and cellular uptake compared to other nitroimidazoles, potentially leading to improved efficacy in therapeutic applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

229.085126602 g/mol

Monoisotopic Mass

229.085126602 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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